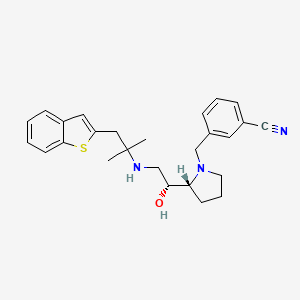![molecular formula C22H33ClO6 B10772716 7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is a synthetic organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is a derivative of prostaglandin F1alpha, modified to include a chlorophenoxy group, which enhances its biological activity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha involves multiple steps, starting from the base structure of prostaglandin F1alpha. The key steps include:
Hydrogenation: The double bond between carbon atoms 13 and 14 is reduced using hydrogen gas in the presence of a palladium catalyst.
Chlorophenoxy Substitution: The hydroxyl group at position 16 is substituted with a chlorophenoxy group using a nucleophilic substitution reaction. This step typically involves the use of a chlorophenol derivative and a strong base like sodium hydride.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorophenol derivatives, sodium hydride.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated analogs.
Substitution Products: Various functionalized analogs.
Wissenschaftliche Forschungsanwendungen
13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin derivatives.
Biology: Investigated for its role in modulating biological processes such as inflammation and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications, including the treatment of glaucoma and other conditions involving prostaglandin pathways.
Wirkmechanismus
The compound exerts its effects by interacting with prostaglandin receptors, particularly the prostaglandin F2-alpha receptor. This interaction activates a G-protein coupled receptor pathway, leading to the activation of phosphatidylinositol-calcium second messenger systems. These pathways ultimately result in various physiological responses, including smooth muscle contraction and modulation of inflammatory processes .
Similar Compounds:
13,14-Dihydro-15-keto-tetranor Prostaglandin F2alpha: A metabolite of prostaglandin F2alpha with similar biological activity.
13,14-Dihydro-16,16-difluoro Prostaglandin E1: An analog of prostaglandin E1 with enhanced stability due to the presence of fluorine atoms.
Uniqueness: 13,14-Dihydro-16-m-chlorophenoxy-w-tetranor-PGF1alpha is unique due to the presence of the chlorophenoxy group, which enhances its stability and biological activity compared to other prostaglandin derivatives. This modification allows for more targeted and effective interactions with prostaglandin receptors, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H33ClO6 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H33ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h5-7,12,16,18-21,24-26H,1-4,8-11,13-14H2,(H,27,28)/t16-,18-,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
XECZBZWECQIBDA-LELZANKISA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)CCC(COC2=CC(=CC=C2)Cl)O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)
![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)
![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
